molecular formula C6H5BrF2N2 B15321125 (2-Bromo-4,5-difluorophenyl)hydrazine

(2-Bromo-4,5-difluorophenyl)hydrazine

Cat. No.: B15321125
M. Wt: 223.02 g/mol
InChI Key: KLTYFJSQVYXJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-4,5-difluorophenyl)hydrazine is an organic compound characterized by the presence of bromine, fluorine, and hydrazine functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4,5-difluorophenyl)hydrazine typically involves the reaction of 2-bromo-4,5-difluoroaniline with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves:

  • Dissolving 2-bromo-4,5-difluoroaniline in a suitable solvent such as ethanol or methanol.
  • Adding hydrazine hydrate to the solution.
  • Heating the reaction mixture to a temperature range of 60-80°C for several hours.
  • Cooling the mixture and isolating the product through filtration or crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4,5-difluorophenyl)hydrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydrazine group can be oxidized to form azo compounds or nitrogen gas.

    Reduction Reactions: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted phenylhydrazines.

    Oxidation Reactions: Formation of azo compounds or nitrogen gas.

    Reduction Reactions: Formation of corresponding amines.

Scientific Research Applications

(2-Bromo-4,5-difluorophenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (2-Bromo-4,5-difluorophenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or alteration of protein function. The bromine and fluorine atoms contribute to the compound’s reactivity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-fluorophenyl)hydrazine
  • (2-Bromo-5-fluorophenyl)hydrazine
  • (2-Chloro-4,5-difluorophenyl)hydrazine

Uniqueness

(2-Bromo-4,5-difluorophenyl)hydrazine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C6H5BrF2N2

Molecular Weight

223.02 g/mol

IUPAC Name

(2-bromo-4,5-difluorophenyl)hydrazine

InChI

InChI=1S/C6H5BrF2N2/c7-3-1-4(8)5(9)2-6(3)11-10/h1-2,11H,10H2

InChI Key

KLTYFJSQVYXJBX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.